![molecular formula C16H10O3 B3040916 2-(2-Hydroxybenzylidene)indane-1,3-dione CAS No. 25299-18-7](/img/structure/B3040916.png)
2-(2-Hydroxybenzylidene)indane-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of indane-1,3-dione and its derivatives has been summarized in numerous studies . The authors describe the reactivity of indane-1,3-dione in detail, making it understandable for readers .Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxybenzylidene)indane-1,3-dione” is detailed in several studies . The authors describe the reactivity of indane-1,3-dione in detail, which is useful for understanding its molecular structure .Chemical Reactions Analysis
The chemical reactions of “2-(2-Hydroxybenzylidene)indane-1,3-dione” have been analyzed in various studies . The authors describe the reactivity of indane-1,3-dione in detail, providing valuable insights into its chemical reactions .Scientific Research Applications
Medicinal Chemistry
Indane-1,3-dione and its derivatives find applications in various research fields, one of which is medicinal chemistry . It’s a common scaffold in the design of biologically active molecules . For instance, its closest analogues, indanone, is associated with the design of biologically active compounds .
Organic Electronics
Indane-1,3-dione is also used in the field of organic electronics . Its electron acceptor properties make it suitable for the design of dyes for solar cell applications .
Photopolymerization
Indane-1,3-dione is widely used as a photoinitiator in the field of photopolymerization . It’s an ideal candidate for the design of push-pull dyes by one of the simplest reactions, namely the Knoevenagel reaction .
Optical Sensing
The structure of indane-1,3-dione is used in optical sensing applications . Its derivatives can be used to design compounds with extended aromaticities .
Non-Linear Optical (NLO) Applications
Indane-1,3-dione and its derivatives are used in non-linear optical (NLO) applications . The electron acceptor properties of indane-1,3-dione make it suitable for NLO applications .
Biosensing
Indane-1,3-dione is a versatile building block used in numerous applications, including biosensing . It’s used as a synthetic intermediate for the design of many different biologically active molecules .
Bioactivity
Indane-1,3-dione is also used in bioactivity applications . Its derivatives are used in the design of biologically active compounds .
Bioimaging
Indane-1,3-dione is used in bioimaging applications . Its derivatives can be used to design compounds with improved electron-withdrawing ability .
properties
IUPAC Name |
2-[(2-hydroxyphenyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWDZLGDIYHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxybenzylidene)indane-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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